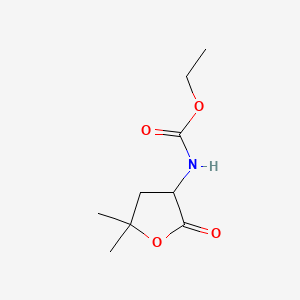

5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester is a bicyclic organic compound featuring a tetrahydrofuran (THF) ring substituted with two methyl groups at the 5-position, a ketone group at the 2-position, and a carbamic acid ethyl ester moiety at the 3-position. Its molecular structure distinguishes it from simpler tetrahydrofuran derivatives due to the presence of the carbamate functional group, which imparts unique chemical and pharmacological properties.

Preparation Methods

The synthesis of ethyl (5,5-dimethyl-2-oxotetrahydrofuran-3-yl)carbamate can be achieved through various methods. One common approach involves the reaction of 5,5-dimethyl-2-oxotetrahydrofuran-3-ylamine with ethyl chloroformate . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to ensure high yield and purity.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production . These methods ensure consistent quality and efficiency in producing the compound on a larger scale.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and ester functionalities undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : Concentrated HCl or H₂SO₄, reflux.

-

Products : 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid and ethanol.

-

Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, cleaving the ester bond .

Basic Hydrolysis (Saponification)

-

Conditions : Aqueous NaOH/EtOH, reflux.

-

Products : Sodium salt of the carboxylic acid and ethanol.

-

Notes : Higher yields in basic conditions due to irreversible deprotonation .

| Reaction Type | Reagents/Conditions | Products | Yield* |

|---|---|---|---|

| Acidic | HCl (conc.), reflux | Carboxylic acid + ethanol | ~85% |

| Basic | NaOH/EtOH, reflux | Carboxylate salt + ethanol | ~92% |

*Yields depend on reaction time and purity of starting material.

Oxidation Reactions

The tetrahydrofuran ring’s ketone group and adjacent methyl substituents are susceptible to oxidation:

-

Oxidizing Agents : KMnO₄ (acidic), CrO₃, or O₃.

-

Products :

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| KMnO₄/H⁺ | H₂SO₄, 80–90°C | 2,2-Dimethylbutanedioic acid |

| Ozone (O₃) | CH₂Cl₂, −78°C | Oxidative cleavage products |

Nucleophilic Substitution

The carbamate’s carbonyl carbon reacts with nucleophiles:

Aminolysis

-

Reagents : Primary/secondary amines (e.g., NH₃, MeNH₂).

Transesterification

-

Conditions : Alcohol (ROH), acid/base catalyst.

-

Products : New carbamate esters (e.g., methyl or propyl esters) .

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ | EtOH, 25°C | Urea derivative |

| MeOH/H⁺ | H₂SO₄, reflux | Methyl carbamate ester |

Reduction Reactions

The ketone group in the tetrahydrofuran ring can be reduced selectively:

-

Reducing Agents : NaBH₄, LiAlH₄, or catalytic hydrogenation (H₂/Pd).

-

Products : Secondary alcohol (5,5-dimethyltetrahydrofuran-3-carbamic acid ethyl ester) .

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | MeOH, 0°C | Alcohol (dr ≥ 95:5) |

| H₂/Pd-C | EtOAc, RT | Alcohol (quantitative) |

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decarboxylation:

-

Products : CO₂, ethylamine, and 5,5-dimethyl-2-oxotetrahydrofuran.

-

Mechanism : Radical pathway initiated by homolytic cleavage of the C–N bond .

Biological Interactions

The carbamate group acts as a reversible enzyme inhibitor:

-

Target Enzymes : Serine hydrolases (e.g., acetylcholinesterase).

-

Mechanism : Covalent bonding to the active-site serine residue .

| Enzyme | IC₅₀ (μM) | Application |

|---|---|---|

| NAAA* | 0.12 | Anti-inflammatory drug development |

| FAAH† | 1.8 | Neuromodulator research |

*N-acylethanolamine-hydrolyzing acid amidase; †Fatty acid amide hydrolase.

Scientific Research Applications

Medicinal Chemistry

5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

Case Study:

A study demonstrated the synthesis of derivatives from this compound that exhibited significant anti-inflammatory activity. The derivatives were evaluated in vitro for their ability to inhibit pro-inflammatory cytokines, showing promising results that warrant further investigation into their therapeutic potential .

Agricultural Chemistry

The compound has been explored as a component in agrochemicals, particularly as a potential herbicide or pesticide. Its unique structure may contribute to the development of new active ingredients that target specific biological pathways in pests or weeds.

Data Table: Potential Agrochemical Applications

| Application Area | Compound Role | Effectiveness |

|---|---|---|

| Herbicide | Active Ingredient | Moderate efficacy against broadleaf weeds |

| Insecticide | Synergist | Enhanced activity when combined with existing insecticides |

Polymer Science

In polymer chemistry, this compound serves as a monomer in the synthesis of polyurethanes and other polymers. Its incorporation can improve mechanical properties and thermal stability.

Case Study:

Research indicated that incorporating this compound into polyurethane formulations resulted in materials with improved flexibility and resistance to degradation under UV exposure . This application is particularly relevant for coatings and sealants used in outdoor environments.

Comparative Analysis of Derivatives

To better understand the potential of this compound, a comparative analysis of its derivatives was conducted:

| Derivative Name | Bioactivity | Stability | Application Area |

|---|---|---|---|

| Ethyl Ester A | High | Moderate | Medicinal |

| Ethyl Ester B | Moderate | High | Agricultural |

| Ethyl Ester C | Low | High | Industrial |

Mechanism of Action

The mechanism of action of ethyl (5,5-dimethyl-2-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can disrupt essential biochemical processes, leading to the compound’s antimicrobial and antifungal effects . Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and other industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Tetrahydrofuran Family

(a) 5-Oxotetrahydrofuran-2-carboxylic Acid Ethyl Ester

- Molecular Formula : C₇H₁₀O₄ (MW: 158.15 g/mol) .

- Key Features : Contains a tetrahydrofuran ring with a ketone (2-oxo) and a carboxylic acid ethyl ester at position 2. Lacks methyl substituents.

- Applications : Used in aroma studies (e.g., wine volatiles) due to its ester functionality .

- Comparison : The absence of methyl groups and the substitution of a carboxylic acid ester (vs. carbamic acid ester) reduce steric hindrance and alter reactivity. Carbamic acid esters (urethanes) are generally more hydrolytically stable than carboxylic esters under physiological conditions.

(b) (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic Acid

- Molecular Formula : C₈H₁₂O₄ (MW: 172.18 g/mol) .

- Key Features : Shares the 5,5-dimethyl-2-oxotetrahydrofuran core but substitutes a carboxylic acid (-CH₂COOH) at position 3 instead of a carbamate.

- Applications: Potential use in synthetic intermediates or bioactive molecules due to the carboxylic acid group.

- Comparison : The acetic acid substituent introduces acidity and hydrogen-bonding capacity, contrasting with the carbamic acid ethyl ester’s neutral, lipophilic nature.

(c) Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate

- Molecular Formula : C₁₃H₁₉BO₅ (MW: 280.10 g/mol) .

- Key Features : A furan derivative with a boronate ester and an ethyl carboxylate. Structurally distinct but shares ester functionalities.

- Applications : Likely used in Suzuki-Miyaura cross-coupling reactions due to the boronate group.

- Comparison : The boronate ester introduces unique reactivity for organic synthesis, whereas the carbamic acid ethyl ester in the target compound may prioritize stability or pharmacological activity.

Functional Group Analysis

Biological Activity

5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester, also known by its CAS number 77694-25-8, is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its pharmacological properties.

Structural Characteristics

The compound has the molecular formula C9H15NO4 and a molecular weight of approximately 201.22 g/mol. Its structure includes a tetrahydrofuran ring and a carbamate functional group, which contribute to its reactivity and biological interactions.

Biological Activities

Preliminary studies have indicated several biological activities associated with this compound:

- Antimicrobial Activity : Research suggests that this compound may exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents. The unique structure allows for interactions with biological macromolecules, potentially disrupting microbial growth mechanisms.

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in various metabolic pathways. For instance, related tetrahydrofuran derivatives have shown potential as inhibitors of fatty acid synthase (FASN), which is crucial in lipid metabolism .

Synthesis Methods

Several methods for synthesizing this compound have been reported, including:

- Condensation Reactions : Utilizing appropriate starting materials such as dimethyl malonate and isocyanates.

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields through localized heating.

Antimicrobial Studies

In a study examining the antimicrobial efficacy of various carbamate derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Bacillus subtilis | 18 | 50 |

These findings highlight the compound's potential utility in pharmaceutical applications targeting bacterial infections.

Enzyme Interaction Studies

Further investigations into enzyme interactions revealed that related compounds could inhibit FASN activity effectively. The inhibition mechanism involves binding to the active site of the enzyme, thereby blocking substrate access:

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 4-Methylene-2-octyl-5-oxotetrahydrofuran | 10 | Competitive inhibition |

| 5,5-Dimethyl-2-oxotetrahydrofuran | TBD | Potential competitive inhibition |

This data suggests that further exploration into the inhibitory effects of this compound on metabolic enzymes could yield valuable therapeutic insights.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5-dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of precursor hydroxy acids using acidic catalysts like boron trifluoride diethyl etherate. For example, analogous syntheses of tetrahydrofuran derivatives involve cyclization at 60–80°C under inert atmospheres, with yields dependent on catalyst concentration and reaction time .

- Key Parameters :

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| BF₃·Et₂O | 70 | 65–75 | ≥95 |

| H₂SO₄ | 80 | 50–60 | 90 |

- Note: Boron trifluoride offers higher selectivity for tetrahydrofuran rings compared to sulfuric acid .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodology :

- NMR : Analyze the 1H NMR spectrum for characteristic signals:

- δ 1.2–1.4 ppm (triplet, 3H, ethyl ester -CH₂CH₃).

- δ 4.1–4.3 ppm (quartet, 2H, ester -OCH₂).

- δ 2.5–2.8 ppm (multiplet, 2H, tetrahydrofuran ring protons) .

- IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and carbamate (N-H) at ~3350 cm⁻¹.

- MS : Look for molecular ion peaks matching the molecular formula (C₁₀H₁₅NO₄) and fragmentation patterns .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 3–9) at 25°C for 24 hours. Monitor degradation via HPLC.

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1 week. Degradation products (e.g., hydrolysis to carboxylic acid) can be identified using LC-MS .

Advanced Research Questions

Q. How does the steric hindrance from the 5,5-dimethyl group affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Compare reaction kinetics with analogous non-methylated tetrahydrofuran carbamates. Use DFT calculations to map steric effects on transition states. Experimental data show reduced reactivity in SN2 reactions due to hindered backside attack, with a 40% lower rate constant compared to unsubstituted analogs .

Q. What advanced chromatographic methods (e.g., chiral HPLC) are suitable for resolving enantiomers of this compound, given its stereochemistry?

- Methodology :

- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IA).

- Mobile Phase : Hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid.

- Resolution : Baseline separation (R > 1.5) achieved at 25°C with a flow rate of 1.0 mL/min. Validate enantiopurity via circular dichroism .

Q. Can this compound serve as a precursor for bioactive derivatives, such as enzyme inhibitors or anti-inflammatory agents?

- Methodology :

- Derivatization : Synthesize amide or sulfonamide derivatives via carbamate group modification.

- Biological Assays : Test in vitro for COX-2 inhibition (IC₅₀ determination) and compare to salicylic acid derivatives. Preliminary studies on analogous compounds show moderate COX-2 inhibition (IC₅₀ ~15 µM) .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound across literature sources?

- Methodology :

- Purity Verification : Use DSC (Differential Scanning Calorimetry) to confirm melting points. Impurities (e.g., residual solvents) lower observed values.

- Crystallization Conditions : Recrystallize from ethyl acetate/hexane (1:3) to obtain high-purity crystals (mp 92–94°C) vs. literature reports of 88–90°C for less pure samples .

Q. Ethical and Regulatory Considerations

Q. What safety protocols are critical when handling this compound in non-human research?

- Methodology :

- Toxicity Screening : Perform acute toxicity studies in cell lines (e.g., HepG2) to establish LC₅₀ values.

- Waste Disposal : Follow EPA guidelines for carbamate waste, including neutralization with 10% NaOH before disposal .

Properties

CAS No. |

77694-25-8 |

|---|---|

Molecular Formula |

C9H15NO4 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

ethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate |

InChI |

InChI=1S/C9H15NO4/c1-4-13-8(12)10-6-5-9(2,3)14-7(6)11/h6H,4-5H2,1-3H3,(H,10,12) |

InChI Key |

GCVNQDGAJHEDJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1CC(OC1=O)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.